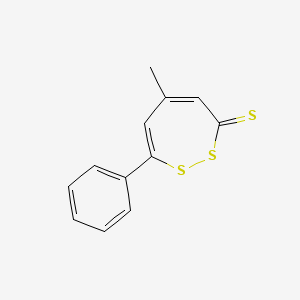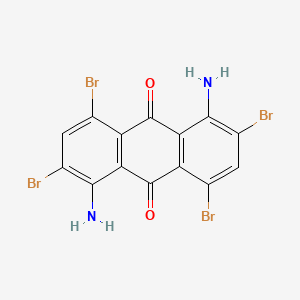
1,5-Diamino-2,4,6,8-tetrabromoanthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Diamino-2,4,6,8-tetrabromoanthraquinone: is a chemical compound with the molecular formula C14H6Br4N2O2 and a molecular weight of 553.82564 g/mol . It is a derivative of anthraquinone, characterized by the presence of amino and bromine substituents on the anthraquinone core. This compound is known for its vibrant color and is used in various industrial applications, particularly in the dye and pigment industries.
準備方法
Synthetic Routes and Reaction Conditions: 1,5-Diamino-2,4,6,8-tetrabromoanthraquinone can be synthesized through a multi-step process involving the bromination of anthraquinone followed by amination. The typical synthetic route involves:
Bromination: Anthraquinone is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 2, 4, 6, and 8 positions.
Amination: The brominated anthraquinone is then subjected to amination using ammonia or an amine source to introduce amino groups at the 1 and 5 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 1,5-Diamino-2,4,6,8-tetrabromoanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the nucleophile used.
科学的研究の応用
1,5-Diamino-2,4,6,8-tetrabromoanthraquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Widely used in the dye and pigment industry for the production of vibrant and stable colors.
作用機序
The mechanism of action of 1,5-diamino-2,4,6,8-tetrabromoanthraquinone involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and amino groups play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
類似化合物との比較
1,5-Diaminoanthraquinone: Lacks bromine substituents, making it less reactive in certain chemical reactions.
2,4,6,8-Tetrabromoanthraquinone: Lacks amino groups, limiting its applications in biological systems.
1,5-Diamino-2,4-dibromoanthraquinone: Contains fewer bromine atoms, affecting its chemical properties and reactivity.
Uniqueness: 1,5-Diamino-2,4,6,8-tetrabromoanthraquinone is unique due to the presence of both amino and bromine substituents, which confer distinct chemical and biological properties. This combination allows for a wide range of applications in various fields, making it a versatile and valuable compound .
特性
CAS番号 |
81-56-1 |
|---|---|
分子式 |
C14H6Br4N2O2 |
分子量 |
553.8 g/mol |
IUPAC名 |
1,5-diamino-2,4,6,8-tetrabromoanthracene-9,10-dione |
InChI |
InChI=1S/C14H6Br4N2O2/c15-3-1-5(17)11(19)9-7(3)13(21)10-8(14(9)22)4(16)2-6(18)12(10)20/h1-2H,19-20H2 |
InChIキー |
KNOYUKKOVLJJRM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=C(C(=C1Br)N)C(=O)C3=C(C2=O)C(=C(C=C3Br)Br)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



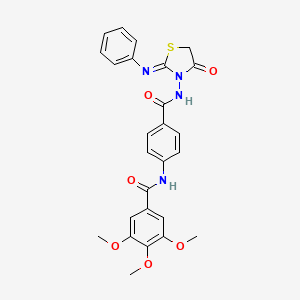
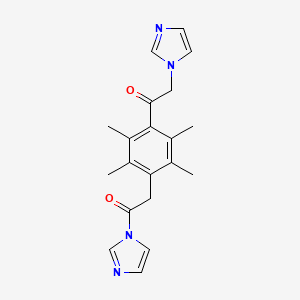
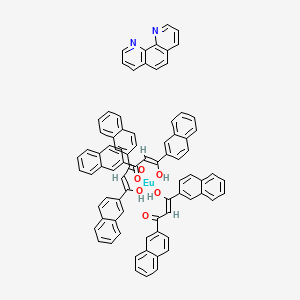

![2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium dihydrogen phosphate](/img/structure/B13777550.png)
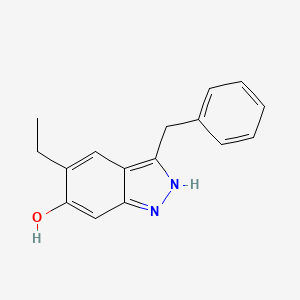
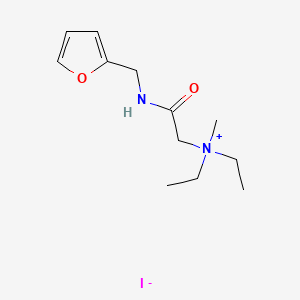
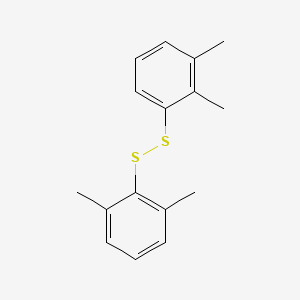


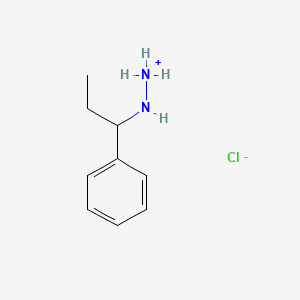
![2,6-Diethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide hydrochloride](/img/structure/B13777609.png)
